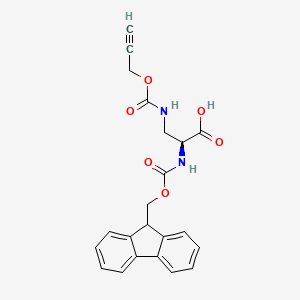

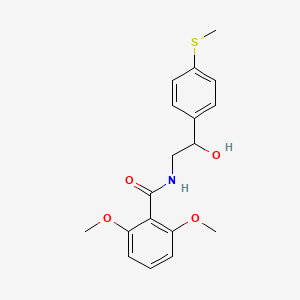

![molecular formula C13H12N4S2 B2734872 4-氨基-6-(甲基硫基)-2-[(苯基硫基)甲基]-5-嘧啶碳腈 CAS No. 265314-47-4](/img/structure/B2734872.png)

4-氨基-6-(甲基硫基)-2-[(苯基硫基)甲基]-5-嘧啶碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile (4AMS2PPM5PC) is a small molecule that has been studied extensively for its potential applications in various scientific research fields, including drug discovery, synthetic biology, and biochemistry. 4AMS2PPM5PC is an aromatic heterocyclic compound containing both sulfur and nitrogen atoms, which makes it an ideal candidate for a variety of biochemical and physiological processes. The purpose of

科学研究应用

Asymmetric Synthesis in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

This compound is used in the direct catalytic asymmetric synthesis of α-chiral primary amines, which are pivotal in creating a wide range of amine-containing pharmaceuticals and natural products .

Methods of Application

The process involves biomimetic chemocatalysis inspired by enzymatic transaminations, offering a straightforward method to access chiral primary amines .

Results Summary

The method has shown to be effective in constructing molecular complexities with high enantiomeric purity, which is crucial for the pharmacological properties of drugs .

Organic Synthesis Building Blocks

Scientific Field

Organic Chemistry

Application Summary

It serves as a versatile building block in organic synthesis, particularly in constructing complex molecular structures for scientific research .

Methods of Application

The compound is utilized in various synthetic pathways, often involving nucleophilic substitution reactions that introduce additional functional groups or modify existing ones .

Results Summary

The use of this compound has enabled the synthesis of diverse molecular architectures, contributing to the expansion of available chemical space for research purposes .

Development of Chiral Ligands

Scientific Field

Catalysis and Material Science

Application Summary

The compound is employed in the development of chiral ligands for use in asymmetric catalysis, which is essential for producing enantiomerically pure substances .

Methods of Application

Chiral ligands derived from this compound are synthesized and then used to induce stereo-selectivity in catalytic reactions .

Results Summary

The application of these ligands has led to significant advancements in the field of asymmetric catalysis, with improved yields and selectivity of desired enantiomers .

Synthesis of N-Methylated Compounds

Scientific Field

Pharmaceutical Synthesis

Application Summary

This compound is integral in the selective synthesis of N-monomethyl amines, which are important in the creation of various pharmaceuticals .

Methods of Application

The synthesis involves selective N-methylation processes that are carefully controlled to achieve the desired degree of methylation .

Results Summary

The resulting N-methylated compounds have shown enhanced biological activity and stability, making them valuable in drug development .

Dye and Surfactant Production

Scientific Field

Industrial Chemistry

Application Summary

The compound is used in the synthesis of dyes and surfactants, which have wide-ranging applications in different industries .

Methods of Application

Synthetic pathways involving this compound lead to the formation of colorants and surface-active agents with specific properties .

Results Summary

The dyes and surfactants produced exhibit desired characteristics such as color fastness, solubility, and surface tension modification .

Agrochemical Synthesis

Scientific Field

Agricultural Chemistry

Application Summary

It plays a role in the synthesis of agrochemicals, contributing to the development of pesticides and fertilizers .

Methods of Application

The compound is used to synthesize intermediates that are further processed into active ingredients for agrochemical products .

Results Summary

The agrochemicals developed using this methodology have been effective in enhancing crop yield and protection against pests .

属性

IUPAC Name |

4-amino-6-methylsulfanyl-2-(phenylsulfanylmethyl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S2/c1-18-13-10(7-14)12(15)16-11(17-13)8-19-9-5-3-2-4-6-9/h2-6H,8H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBRHGMCVQBXKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=C1C#N)N)CSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)

![N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2734794.png)

![2-[[1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2734797.png)

![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)

![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)